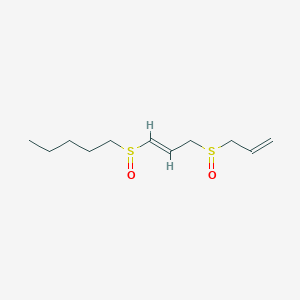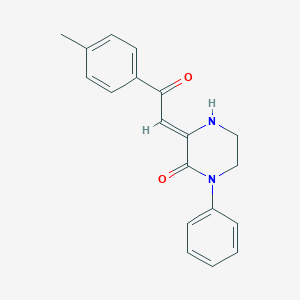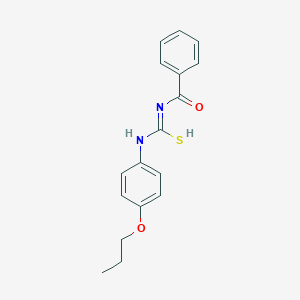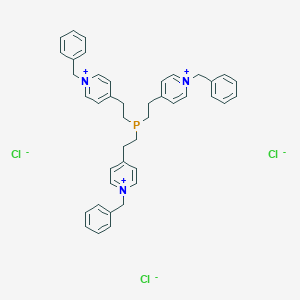![molecular formula C23H20BrFN4O2 B222074 5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B222074.png)
5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is a complex organic compound that features a bromine atom, a fluorobenzoyl group, a piperazine ring, and a pyridine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide typically involves multiple steps:
Formation of the Fluorobenzoyl Piperazine Intermediate: This step involves the reaction of 2-fluorobenzoyl chloride with piperazine under basic conditions to form 4-(2-fluorobenzoyl)piperazine.
Bromination of Pyridine: Pyridine-3-carboxamide is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Coupling Reaction: The final step involves coupling the brominated pyridine-3-carboxamide with the fluorobenzoyl piperazine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring and the fluorobenzoyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the piperazine ring or the fluorobenzoyl group.
Reduction: Reduced derivatives of the piperazine ring or the fluorobenzoyl group.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group and the piperazine ring are likely involved in binding to the target, while the bromine atom and the pyridine carboxamide moiety may contribute to the compound’s overall stability and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- N-(4-fluorophenyl)-2-bromobenzamide
- 4-(2-fluorobenzoyl)piperazine derivatives
Uniqueness
5-bromo-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}nicotinamide is unique due to the combination of its structural features, which include a bromine atom, a fluorobenzoyl group, a piperazine ring, and a pyridine carboxamide moiety. This combination of features may confer specific binding properties and biological activities that are distinct from those of similar compounds.
特性
分子式 |
C23H20BrFN4O2 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC名 |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20BrFN4O2/c24-17-13-16(14-26-15-17)22(30)27-18-5-7-19(8-6-18)28-9-11-29(12-10-28)23(31)20-3-1-2-4-21(20)25/h1-8,13-15H,9-12H2,(H,27,30) |
InChIキー |
FGDNPQGECCKYLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)



![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)








